2,2'-Bithiophene, 3-dodecyl-
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Overview
Description
2,2’-Bithiophene, 3-dodecyl- is an organic compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The 2,2’-bithiophene structure consists of two thiophene rings connected at the 2-position, and the 3-dodecyl- substitution refers to a dodecyl group (a twelve-carbon alkyl chain) attached to the third position of one of the thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 3-dodecyl- can be achieved through various methods. One common approach involves the Stille coupling reaction, where 2,2’-bithiophene is coupled with a dodecyl-substituted thiophene derivative in the presence of a palladium catalyst . Another method involves the oxidative polymerization of 3-dodecylthiophene using an oxidative catalyst such as ferric chloride (FeCl3) .
Industrial Production Methods
Industrial production of 2,2’-Bithiophene, 3-dodecyl- typically involves large-scale Stille coupling reactions or oxidative polymerization processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene, 3-dodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Scientific Research Applications
2,2’-Bithiophene, 3-dodecyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene, 3-dodecyl- in electronic applications involves its ability to facilitate charge transport through π-π stacking interactions. The dodecyl group enhances solubility and processability, allowing for the formation of thin films with high charge mobility. In biological applications, the compound interacts with biomolecules through π-π interactions and hydrophobic effects, enabling its use in biosensors and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the dodecyl substitution, resulting in different solubility and electronic properties.
3,3’-Didodecyl-2,2’-bithiophene: Similar structure but with dodecyl groups on both thiophene rings, leading to different packing and electronic characteristics.
Thieno[3,2-b]thiophene: A fused thiophene derivative with distinct electronic properties.
Uniqueness
2,2’-Bithiophene, 3-dodecyl- is unique due to its combination of a bithiophene core and a long alkyl chain, which provides a balance of electronic properties and solubility. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
3-dodecyl-2-thiophen-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-17-22-20(18)19-14-12-16-21-19/h12,14-17H,2-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMTVAIUZKKCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435478 |
Source
|
Record name | 2,2'-Bithiophene, 3-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119889-85-9 |
Source
|
Record name | 2,2'-Bithiophene, 3-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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